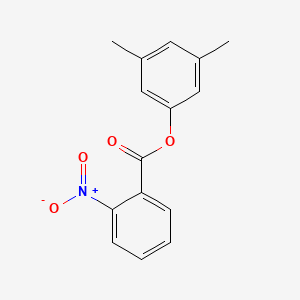![molecular formula C18H20N2O2S B5853754 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant importance in the field of scientific research. It belongs to the class of thioacetamides and has been used extensively in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide is not fully understood. However, it is known to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It is also known to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it is known to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, it has been shown to inhibit the growth of various microorganisms, which makes it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of various microorganisms. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide. One direction is to further study its potential as an anti-inflammatory agent and develop new drugs based on its structure. Another direction is to study its potential as an anticancer agent and develop new drugs that can induce apoptosis in cancer cells. Additionally, further research can be done to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide involves the reaction between 2-ethylphenylamine and 2-[(2-chloroacetyl)thio]acetamide in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide has been used extensively in various scientific research studies. It has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms.
Eigenschaften
IUPAC Name |
2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-14-8-6-7-11-16(14)20-18(22)13-23-12-17(21)19-15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDXCEKJQVAZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)